2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom, a methyl group, and a pyrrolidin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Substitution Reactions: The introduction of the chlorine atom and the methyl group can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Pyrrolidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with the pyrrolidin-3-yloxy group. This can be achieved using pyrrolidine and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-3-yloxy group may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. Detailed studies on its binding interactions and effects on cellular processes are ongoing.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylpyridine: Lacks the pyrrolidin-3-yloxy group, resulting in different chemical and biological properties.
3-Methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine:
2-Chloro-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential for diverse applications. The presence of both the chlorine atom and the pyrrolidin-3-yloxy group allows for versatile modifications and interactions in various chemical and biological contexts.
Properties
CAS No. |
288585-20-6 |
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Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-3-methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine |
InChI |
InChI=1S/C10H13ClN2O/c1-7-4-9(6-13-10(7)11)14-8-2-3-12-5-8/h4,6,8,12H,2-3,5H2,1H3/t8-/m1/s1 |
InChI Key |
LQQHYGJSIKIVRV-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1Cl)O[C@@H]2CCNC2 |
Canonical SMILES |
CC1=CC(=CN=C1Cl)OC2CCNC2 |
Origin of Product |
United States |
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